H-Dmt-Tic-Lys-NH-CH2-Ph
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Overview
Description
H-Dmt-Tic-Lys-NH-CH2-Ph is a synthetic peptide compound known for its dual activity as a mu-opioid receptor antagonist and delta-opioid receptor antagonist . This compound has been studied for its potential therapeutic applications, particularly in the management of obesity, insulin regulation, and osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dmt-Tic-Lys-NH-CH2-Ph involves multiple steps, starting with the preparation of individual amino acid derivatives. The key steps include:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: The amino acids are coupled using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) to form peptide bonds.
Deprotection: The protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-Dmt-Tic-Lys-NH-CH2-Ph undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups.
Reduction: Reduction reactions can be used to alter specific bonds within the peptide.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its effects on body weight, fat content, and bone mineral density in animal models.
Medicine: Potential therapeutic applications in managing obesity, insulin regulation, and osteoporosis.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Mechanism of Action
H-Dmt-Tic-Lys-NH-CH2-Ph exerts its effects by binding to mu-opioid and delta-opioid receptors. This binding inhibits the receptors’ activity, leading to various physiological effects such as reduced body weight gain, decreased fat content, and enhanced bone mineral density . The molecular targets include opioid receptors, and the pathways involved are related to opioid receptor signaling .
Comparison with Similar Compounds
Similar Compounds
H-Dmt-Tic-Gly-NH-CH2-Ph: Exhibits mixed mu-opioid receptor agonism and delta-opioid receptor antagonism.
H-Dmt-Tic-Gly-NH-Ph: Shows mu-opioid receptor agonism and delta-opioid receptor agonism.
H-Dmt-Tic-NH-CH2-Bid: Acts as a delta-opioid receptor agonist.
Uniqueness
H-Dmt-Tic-Lys-NH-CH2-Ph is unique due to its dual activity as both a mu-opioid receptor antagonist and delta-opioid receptor antagonist. This dual activity makes it a valuable compound for studying the physiological effects of opioid receptor modulation and for potential therapeutic applications .
Properties
Molecular Formula |
C34H43N5O4 |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
N-[6-amino-1-(benzylamino)-1-oxohexan-2-yl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C34H43N5O4/c1-22-16-27(40)17-23(2)28(22)19-29(36)34(43)39-21-26-13-7-6-12-25(26)18-31(39)33(42)38-30(14-8-9-15-35)32(41)37-20-24-10-4-3-5-11-24/h3-7,10-13,16-17,29-31,40H,8-9,14-15,18-21,35-36H2,1-2H3,(H,37,41)(H,38,42) |
InChI Key |
RMSWGJUPLHHSPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCN)C(=O)NCC4=CC=CC=C4)N)C)O |
Origin of Product |
United States |
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